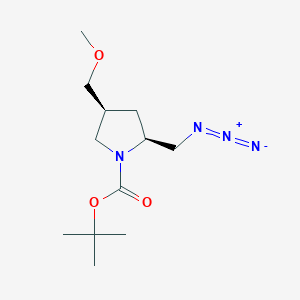

Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate, also known as Boc-4-azido-L-proline methyl ester, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of proline, an amino acid that is commonly found in proteins. Boc-4-azido-L-proline methyl ester is synthesized through a multistep process involving various reagents and solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Synthesis and Characterization of Schiff Base Compounds : Research demonstrates the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate. These compounds are characterized using spectroscopic methods, and their molecular structures are further analyzed through X-ray crystallographic analysis, revealing intramolecular hydrogen bonding. Such studies contribute to the understanding of molecular interactions and structural stability in synthetic chemistry (Çolak et al., 2021).

Pyrrolidine Derivatives as Precursors : Research into tert-butyl esters of pyrrolidine carboxylic acids shows their potential as precursors for producing substituted pyrroles. This includes the synthesis of α,α′-bipyrroles serving as precursors for compounds like prodigiosin, highlighting the importance of such esters in the synthesis of biologically active molecules (Wasserman et al., 2004).

Molecular and Crystal Structure Analysis : The analysis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate showcases the detailed molecular and crystal structure, providing insights into the stereochemistry and conformational preferences of similar compounds (Weber et al., 1995).

Supramolecular Arrangement Influenced by Weak Interactions : Studies on substituted oxopyrrolidine analogues reveal the significant role of weak intermolecular interactions, such as CH⋯O/CH⋯π/H⋯H, in dictating the supramolecular arrangement. This research provides valuable insights into how subtle changes in molecular structure can influence overall molecular assembly and interactions, critical for designing materials with specific properties (Samipillai et al., 2016).

Eigenschaften

IUPAC Name |

tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O3/c1-12(2,3)19-11(17)16-7-9(8-18-4)5-10(16)6-14-15-13/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKGXAOYHKIGDO-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN=[N+]=[N-])COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)

![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2571821.png)

![1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2571824.png)